Taxifolin 6-C-glucoside
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O12/c22-5-11-14(26)17(29)19(31)21(33-11)12-9(25)4-10-13(15(12)27)16(28)18(30)20(32-10)6-1-2-7(23)8(24)3-6/h1-4,11,14,17-27,29-31H,5H2/t11-,14-,17+,18+,19-,20-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFCFXQMAHURHU-FWCPWLSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2C(C(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H]2[C@H](C(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10150065 | |
| Record name | Taxifolin 6-C-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10150065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112494-39-0 | |
| Record name | Taxifolin 6-C-glucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112494390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Taxifolin 6-C-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10150065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Discovery and Isolation Methodologies of Taxifolin 6 C Glucoside
Historical Perspectives on the Isolation of Taxifolin (B1681242) 6-C-Glucoside
The initial discovery and subsequent identification of Taxifolin 6-C-glucoside in the plant kingdom have been pivotal in understanding its natural distribution and chemistry.
Isolation from Garcinia epunctata
This compound was notably isolated and characterized from Garcinia epunctata, a medicinal plant indigenous to Cameroon. researchgate.netnih.gov The isolation of this flavanonol C-glucoside was reported from the stem bark of the plant. acs.org This discovery was significant as reports of 3-hydroxyflavanonol C-glucosides were rare at the time. acs.org The structural elucidation was accomplished through chemical and spectroscopic methods, including infrared (IR) spectroscopy, UV-visible spectroscopy, and comprehensive 1D and 2D nuclear magnetic resonance (NMR) experiments like COSY and INAPT, which were reported for the first time for this compound. researchgate.netnih.govacs.org The presence of the glucose moiety attached at the C-6 position of the taxifolin nucleus was unambiguously confirmed through these detailed spectroscopic analyses. acs.org
Identification in Other Plant Species (e.g., Hemiptelea davidii, Artocarpus communis)
Following its initial discovery, this compound has been identified in several other plant species, highlighting its broader distribution in nature.
From the heartwood of Hemiptelea davidii, this compound was isolated along with ten other compounds. researchgate.netkoreascience.kr Its structure was determined based on spectral data. researchgate.netkoreascience.kr
The compound has also been found in the leaves of Artocarpus communis. researchgate.netnii.ac.jp In one study, it was identified alongside several new geranyl flavonoids. nii.ac.jp Further research on Garcinia buchananii bark led to the identification of (2R,3R)-taxifolin-6-C-β-D-glucopyranoside as one of the major antioxidative molecules. researchgate.net Additionally, a stereoisomer, (2S,3S)-taxifolin-6-C-β-D-glucopyranoside, also known as ulmoside A, was discovered in the Ulmus wallichiana plant. thieme-connect.com
Table 1: Plant Sources of this compound
| Plant Species | Part of Plant | Reference(s) |
|---|---|---|
| Garcinia epunctata | Stem bark | researchgate.netnih.govacs.org |
| Hemiptelea davidii | Heartwood | researchgate.netkoreascience.kr |
| Artocarpus communis | Leaves | researchgate.netnii.ac.jp |
| Garcinia buchananii | Bark | researchgate.net |
| Ulmus wallichiana | Bark | thieme-connect.com |
Advanced Isolation Techniques for this compound
The purification and isolation of this compound from its natural sources rely on a combination of classical and modern separation techniques.
Chromatography-Based Purification Strategies
Chromatography is a cornerstone for the isolation of this compound. Various chromatographic methods are employed, often in a multi-step process, to achieve high purity.
Column Chromatography: This is a fundamental technique used for the initial separation of compounds from a crude plant extract. Normal phase silica (B1680970) gel column chromatography is frequently utilized. google.com For instance, after enrichment, a crude product can be subjected to silica gel column chromatography with a solvent system like chloroform (B151607) and methanol (B129727) in varying ratios. google.com
Polyamide Resin Chromatography: Polyamide resin is effective for purifying flavonoids. scialert.net The extract is loaded onto the column and eluted with solvents of increasing polarity, such as a gradient of water and ethanol (B145695). scialert.net
Sephadex LH-20 Chromatography: This size-exclusion chromatography is widely used for the purification of flavonoids. mdpi.com It can be employed as a final purification step, using eluents like methanol-water mixtures. mdpi.com
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique essential for the final purification and quantification of this compound. hrpub.org Reversed-phase columns, such as C18, are commonly used with mobile phases consisting of acidified water and an organic solvent like methanol or acetonitrile (B52724). scialert.netmdpi.com Chiral HPLC has also been developed for the separation of taxifolin stereoisomers and their glycosides. thieme-connect.comgoogle.com
Emerging Extraction Methods in Research
While traditional extraction methods like maceration and Soxhlet extraction are used, research is ongoing into more efficient and environmentally friendly techniques for extracting flavonoids like taxifolin and its derivatives.
Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and sample, accelerating the extraction process. hrpub.org Optimized conditions for MAE of taxifolin from larch wood have been reported, using parameters such as microwave power, extraction time, and liquid-to-solid ratio. hrpub.org
Supercritical Fluid Extraction (SFE): SFE, often using carbon dioxide (CO2) as the supercritical fluid, offers a green alternative to organic solvents. researchgate.net The addition of a co-solvent like ethanol can enhance the extraction efficiency of moderately polar compounds like flavonoids. researchgate.net
Stereochemical Considerations in Natural Isolates of this compound
The taxifolin molecule possesses two chiral centers (at C-2 and C-3), which gives rise to different stereoisomers. mdpi.com The relative orientation of the substituents at these positions determines whether the configuration is trans or cis. mdpi.com This stereochemistry is a crucial aspect of the compound's identity and is preserved in its glycosides.
The naturally occurring this compound isolated from Garcinia epunctata and Garcinia buchananii has been identified as the (2R,3R)-taxifolin-6-C-β-D-glucopyranoside. researchgate.netthieme-connect.com The trans configuration is indicated by a large coupling constant between H-2 and H-3 in the 1H NMR spectrum. researchgate.net
Conversely, a different stereoisomer, (2S,3S)-taxifolin-6-C-β-D-glucopyranoside, named ulmoside A, was isolated from Ulmus wallichiana. thieme-connect.com The absolute stereochemistry of these natural products has been confirmed through techniques such as circular dichroism (CD) spectroscopy and comparison with synthetic standards. researchgate.netthieme-connect.com The separation of these diastereomeric glycosides can be achieved using chiral semipreparative reverse-phase HPLC. thieme-connect.com
Table 2: Stereoisomers of this compound in Nature
| Stereoisomer | Plant Source | Reference(s) |
|---|---|---|
| (2R,3R)-taxifolin-6-C-β-D-glucopyranoside | Garcinia epunctata, Garcinia buchananii | researchgate.netthieme-connect.com |
| (2S,3S)-taxifolin-6-C-β-D-glucopyranoside (Ulmoside A) | Ulmus wallichiana | thieme-connect.com |
Biosynthetic Pathways and Synthetic Approaches to Taxifolin 6 C Glucoside
Enzymatic Pathways Leading to Taxifolin (B1681242) Precursors
Taxifolin, also known as dihydroquercetin, is a central intermediate in the flavonoid biosynthesis pathway. mdpi.com Its synthesis originates from the general phenylpropanoid pathway, which produces p-coumaroyl-CoA. This molecule undergoes condensation with three molecules of malonyl-CoA, catalyzed by chalcone (B49325) synthase (CHS), to form naringenin (B18129) chalcone. Chalcone isomerase (CHI) then catalyzes the cyclization of the chalcone into the flavanone (B1672756) (2S)-naringenin, a key branch-point intermediate. mdpi.comresearchgate.net The specific conversion to taxifolin requires two critical hydroxylation steps.
Flavanone 3-Hydroxylase (F3H) is a 2-oxoglutarate-dependent dioxygenase that plays a pivotal role in the flavonoid pathway by catalyzing the stereospecific 3-hydroxylation of (2S)-flavanones to produce (2R,3R)-dihydroflavonols. researchgate.netfrontiersin.orgnih.gov Specifically, F3H converts the flavanone (2S)-eriodictyol into the dihydroflavonol (2R,3R)-taxifolin. frontiersin.orgnih.gov This enzymatic step is crucial as it creates the dihydroflavonol backbone characteristic of taxifolin. mdpi.com The efficiency of F3H can be a rate-limiting step in taxifolin production. nih.gov Studies have shown that the expression of F3H is often upregulated in plants in response to stressors like fungal infections, leading to the accumulation of taxifolin as a defense compound. frontiersin.orgnih.gov
Flavonoid 3'-Hydroxylase (F3'H) is a cytochrome P450-dependent monooxygenase that introduces a hydroxyl group at the 3'-position of the B-ring of flavanones. mdpi.comnih.gov This enzyme catalyzes the conversion of naringenin to eriodictyol. mdpi.comnih.gov Eriodictyol then serves as the direct substrate for Flavanone 3-Hydroxylase (F3H) to produce taxifolin. frontiersin.orgnih.gov Therefore, the action of F3'H is a determining step that channels metabolic flux towards the precursors of quercetin (B1663063) and its derivatives, including taxifolin. mdpi.com In some organisms, F3'H can also hydroxylate dihydrokaempferol (B1209521) (the 3-hydroxylated product of naringenin) to yield taxifolin directly. mdpi.com The coordinated action of F3'H and F3H is thus essential for the efficient biosynthesis of the taxifolin aglycone.
C-Glycosidation Mechanisms in Flavonoid Biosynthesis
C-glycosylation is the enzymatic attachment of a sugar moiety to a carbon atom of an aglycone, forming a stable C-C bond that is resistant to enzymatic hydrolysis compared to O-glycosidic bonds. d-nb.infothieme-connect.com The biosynthesis of C-glycosylflavonoids is catalyzed by C-glycosyltransferases (CGTs), a specific class of UDP-glycosyltransferases. d-nb.infopnas.org
In plants, the C-glycosylation of flavones often occurs indirectly. The substrate is not the flavone (B191248) itself but a 2-hydroxyflavanone (B13135356) intermediate, which is first C-glycosylated and then converted to the corresponding flavone C-glycoside. d-nb.infopnas.org This two-step mechanism involves a flavanone 2-hydroxylase (F2H) and a CGT. d-nb.info While the precise enzymatic pathway for taxifolin 6-C-glucoside in plants is not fully elucidated, the compound has been isolated from natural sources such as Garcinia epunctata and Ulmus wallichiana. acs.orgthieme-connect.com
A direct synthetic approach to (2R,3R)-taxifolin-6-C-β-D-glucopyranoside has been achieved chemically. thieme-connect.comthieme-connect.com This total synthesis involved a scandium(III) triflate-catalyzed reaction between taxifolin and D-glucose, which resulted in a regio- and stereoselective C-glycosidation at the C-6 position with a 35% yield. thieme-connect.comthieme-connect.com This chemical synthesis confirms the feasibility of creating this specific linkage and provides a template for potential biocatalytic approaches.
Heterologous Biosynthesis and Biotechnological Production Strategies
The production of complex plant-derived molecules like this compound in microbial hosts is a promising alternative to chemical synthesis or extraction from natural sources. The strategy typically involves establishing a robust microbial chassis for high-level production of the aglycone, taxifolin, followed by the introduction of a suitable C-glycosyltransferase for the final conversion.
The yeasts Saccharomyces cerevisiae and Yarrowia lipolytica have been successfully engineered for the production of taxifolin. nih.govnih.govresearcher.life These hosts are advantageous due to their GRAS (Generally Regarded as Safe) status and the advanced genetic tools available for their engineering. The heterologous pathway is constructed by introducing the necessary plant enzymes—F3'H and F3H—into a yeast strain already capable of producing the precursor naringenin. nih.govresearcher.life
While the complete de novo biosynthesis of this compound has not been extensively reported, the production of other C-glycosides like isoorientin (B1672268) (a 6-C-glucoside of luteolin) has been demonstrated in E. coli and S. cerevisiae. d-nb.infofrontiersin.org This indicates that a functional C-glycosyltransferase can be expressed in these hosts to act on a flavonoid substrate. The final step in producing this compound would therefore involve identifying and expressing a CGT capable of using taxifolin as a substrate in a high-titer, taxifolin-producing yeast strain.
Significant efforts have been made to optimize the production of the taxifolin aglycone in microbial systems, which is the critical first step for producing the glycoside. Key strategies include enzyme screening and engineering, cofactor optimization, and process optimization.
Enzyme Selection: The choice of F3H is crucial. For instance, an F3H from Silybum marianum (SmF3H) was found to have significantly higher catalytic efficiency than the one from Solanum lycopersicum, leading to higher taxifolin titers in S. cerevisiae. nih.gov
Promoter Engineering: Fine-tuning the expression levels of pathway genes is essential. By testing promoters of varying strengths to control the expression of SmF3H, researchers found that the P(GAL7) promoter yielded the highest production of taxifolin, reaching 695.90 mg/L in shake flasks and 3.54 g/L in a 5-L fermenter when feeding naringenin. nih.gov
Cofactor Engineering: The F3'H enzyme is a P450 that requires NADPH as a cofactor. researchgate.netnih.gov Overexpression of genes involved in NADPH regeneration, such as GND1 (6-phosphogluconate dehydrogenase) and IDP2 (cytosolic NADP-specific isocitrate dehydrogenase) in Yarrowia lipolytica, increased taxifolin yields by 94% and 155%, respectively. nih.gov Similarly, enhancing the supply of peroxisomal NADPH in S. cerevisiae has also been shown to boost production. nih.gov
Process Optimization: Fermentation conditions such as oxygen supply can significantly impact yield. Using tri-baffled shake flasks to improve aeration resulted in a 120% increase in taxifolin yield in one study. nih.gov
The table below summarizes key findings in the optimization of taxifolin production in engineered yeast, which forms the basis for subsequent C-glycosylation.
| Host Organism | Precursor/Substrate | Key Genetic Modifications | Final Titer (Taxifolin) | Reference |
| Saccharomyces cerevisiae | (2S)-Naringenin | Expression of SmF3H under P(GAL7) promoter | 3.54 g/L | nih.gov |
| Yarrowia lipolytica | Naringenin | Overexpression of GND1 | Increased yield by 94% | nih.gov |
| Yarrowia lipolytica | Naringenin | Overexpression of IDP2 | Increased yield by 155% | nih.gov |
| Yarrowia lipolytica | Naringenin | Stable genomic integration of pathway genes | 34.9 mg/L | nih.govresearcher.life |
Total Chemical Synthesis of this compound and its Stereoisomers
The creation of C-glycosyl flavonoids like this compound presents a significant challenge in synthetic chemistry. thieme-connect.com The primary difficulty lies in forming the stable carbon-carbon bond that links the sugar moiety to the flavonoid aglycone. thieme-connect.com Unlike the more common O-glycosides, this C-C bond is resistant to enzymatic hydrolysis, which enhances metabolic stability. The first total synthesis of (2R,3R)-taxifolin-6-C-β-D-glucopyranoside and its stereoisomer, ulmoside A ((2S,3S)-taxifolin-6-C-β-D-glucopyranoside), has been accomplished, providing a pathway to access these molecules for further study. thieme-connect.comthieme.de
The synthesis strategy hinges on the direct coupling of the taxifolin aglycone with a glucose donor. thieme-connect.com A key step involves the preparation of the specific taxifolin stereoisomers, such as (+)-taxifolin and (-)-taxifolin, which can be synthesized from precursors like chalcones or separated from a racemic mixture using chiral high-performance liquid chromatography (HPLC). thieme-connect.comgoogle.com
A pivotal element in the total synthesis of this compound is the development of a C-glycosidation reaction that precisely controls both the position of attachment on the flavonoid core (regioselectivity) and the orientation of the sugar (stereoselectivity). thieme-connect.com
Researchers have successfully employed a Lewis acid-catalyzed reaction to achieve this. thieme-connect.com Specifically, the use of scandium triflate (Sc(OTf)₃) as a catalyst has proven effective for the direct C-glycosylation of taxifolin with D-glucose. thieme-connect.comthieme-connect.comresearchgate.net This reaction demonstrates high selectivity, favoring the formation of the C-C bond at the C-6 position of the taxifolin A-ring. The electronic properties of the phloroglucinol (B13840) A-ring on the taxifolin scaffold direct the glycosylation to this nucleophilic site.
Table 1: Key Parameters for Sc(OTf)₃-Catalyzed C-Glycosidation of Taxifolin
| Parameter | Condition | Source |
|---|---|---|
| Aglycone | (+)-Taxifolin or (-)-Taxifolin | google.com |
| Glycosyl Donor | D-glucose | thieme-connect.comgoogle.com |
| Catalyst | Scandium triflate (Sc(OTf)₃) | thieme-connect.comthieme-connect.comresearchgate.net |
| Solvent System | Acetonitrile (B52724)/Water (2:1) | google.comthieme-connect.com |
| Temperature | Reflux (85-90°C) | google.com |
| Reaction Time | 48 hours | thieme-connect.com |
| Selectivity | Regio: C-6; Stereo: β-anomer |
| Yield | 35% | thieme-connect.comresearchgate.net |
The established total synthesis of this compound circumvents this issue by reacting unprotected taxifolin directly with unprotected D-glucose. thieme-connect.comresearchgate.net The Lewis acid-catalyzed conditions, particularly with scandium triflate in an aqueous acetonitrile solution, are mild enough to allow the reaction to proceed without the need for protecting groups. thieme-connect.comgoogle.com This one-step convergent approach represents a highly efficient and environmentally friendly route to synthesizing C-glycosyl flavonoids. thieme-connect.comdntb.gov.ua This method avoids the complex protection-deprotection sequences, thereby streamlining the entire synthetic process. thieme-connect.com
Table 2: Mentioned Chemical Compounds
| Compound Name | Role in Synthesis |
|---|---|
| (2R,3R)-Taxifolin-6-C-β-D-glucopyranoside | Target Molecule |
| Ulmoside A ((2S,3S)-taxifolin-6-C-β-D-glucopyranoside) | Stereoisomer of Target Molecule |
| (+)-Taxifolin ((2R,3R)-taxifolin) | Aglycone Precursor |
| (-)-Taxifolin ((2S,3S)-taxifolin) | Aglycone Precursor (for Ulmoside A) |
| D-Glucose | Glycosyl Donor |
| Scandium triflate (Sc(OTf)₃) | Lewis Acid Catalyst |
| Praseodymium triflate (Pr(OTf)₃) | Alternative Lewis Acid Catalyst |
| Chalcone | Key Intermediate for Taxifolin Synthesis |
| Phloroglucinol | Starting Material for Chalcone Synthesis |
| Caffeic acid | Starting Material for Chalcone Synthesis |
| Acetonitrile | Reaction Solvent |
| Water | Reaction Solvent |
Advanced Spectroscopic and Chromatographic Characterization of Taxifolin 6 C Glucoside
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural analysis of organic molecules like Taxifolin (B1681242) 6-C-glucoside. Through the use of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete assignment of the proton (¹H) and carbon (¹³C) signals can be achieved, providing unequivocal evidence for its chemical structure.
¹H and ¹³C NMR Assignments
The ¹H and ¹³C NMR spectra of Taxifolin 6-C-glucoside exhibit a series of signals that correspond to the flavanonol core and the C-linked glucose moiety. The chemical shifts (δ) of these signals are influenced by the electronic environment of each nucleus, allowing for their specific assignment.
In a study where this compound was isolated from Garcinia epunctata, its ¹H and ¹³C NMR spectra were recorded in DMSO-d₆. The assignments were consistent with the proposed structure and supported by data from similar flavonoid C-glycosides. researchgate.net Another study on the phytochemical constituents of Fagraea spp. reported the ¹H NMR data in methanol-d₄. publish.csiro.au
Key signals in the ¹H NMR spectrum include those for the aromatic protons of the A and B rings of the flavanonol structure, the protons of the heterocyclic C-ring, and the protons of the glucose unit. Similarly, the ¹³C NMR spectrum provides distinct signals for each carbon atom, including the carbonyl carbon (C-4), the aromatic carbons, and the carbons of the sugar moiety.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Position | δH (ppm) | δC (ppm) |
|---|---|---|
| Flavanonol Moiety | ||
| 2 | 4.95 (d, J=11 Hz) researchgate.net | 83.5 mdpi.com |
| 3 | 4.46 (d, J=11 Hz) researchgate.net | 72.7 mdpi.com |
| 4 | 197.5 | |
| 4a | 100.3 researchgate.net | |
| 5 | 163.5 | |
| 6 | 108.5 | |
| 7 | 166.5 | |
| 8 | 5.95 (s) publish.csiro.au | 161.4 researchgate.net |
| 8a | 99.5 | |
| 1' | 128.5 | |
| 2' | 6.83 (dd, J=8.2, 2.0 Hz) publish.csiro.au | 115.0 |
| 3' | 6.79 (d, J=8.2 Hz) publish.csiro.au | 115.5 |
| 4' | 145.2 publish.csiro.au | |
| 5' | 145.4 mdpi.com | |
| 6' | 6.94 (d, J=2.0 Hz) publish.csiro.au | 119.5 |
| Glucosyl Moiety | ||
| 1'' | 4.72 (d, J=9.5 Hz) | 73.5 |
| 2'' | 71.0 | |
| 3'' | 79.0 | |
| 4'' | 70.4 mdpi.com | |
| 5'' | 81.5 | |
| 6''a | 61.5 | |
| 6''b |
Note: The presented data is a compilation from multiple sources and experimental conditions may vary. Chemical shifts are reported in ppm.
2D NMR Techniques (COSY, INAPT) in Elucidating Glycoside Linkage
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms within the molecule. Techniques such as Correlation Spectroscopy (COSY) and Insensitive Nuclei Assigned by Polarization Transfer (INAPT) have been instrumental in confirming the structure of this compound. researchgate.net
COSY experiments reveal proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connections between adjacent protons. For instance, the correlations observed in the COSY spectrum of this compound help to assign the protons within the A, B, and C rings of the flavanonol, as well as the protons of the glucose unit.
Heteronuclear 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to correlate proton signals with their directly attached carbon atoms (HSQC) or with carbons that are two or three bonds away (HMBC). These correlations are vital for unambiguously assigning the ¹³C NMR spectrum.
Specifically, HMBC correlations are key to determining the point of attachment of the glucose moiety to the flavanonol core. In the case of this compound, HMBC correlations between the anomeric proton of the glucose (H-1'') and the carbons of the A-ring (C-5, C-6, and C-7) would definitively establish the C-glycosidic linkage at the C-6 position. One study, however, reported HMBC correlations from the anomeric sugar proton to C-8, C-7, and C-9, which established the glycosidic moiety at C-8, indicating the characterization of a different isomer, Taxifolin 8-C-glucoside. researchgate.netsemanticscholar.org
Mass Spectrometry (MS) Techniques for Molecular Fingerprinting
Mass spectrometry (MS) provides valuable information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns, which serve as a molecular fingerprint.
High-Resolution Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) is employed to determine the accurate mass of the molecule with high precision. This allows for the calculation of the elemental formula, providing strong evidence for the compound's identity. For instance, the HRMS data for a related compound, a new dihydroflavonol C-glucoside, was used to propose its molecular structure. researchgate.net
Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a series of product ions. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for its identification. The fragmentation of flavonoid C-glycosides often involves cleavages within the sugar moiety and retro-Diels-Alder (RDA) reactions in the flavonoid C-ring. An A-type cleavage is noted to be consistent with a C-6 glucoside substituent. researchgate.net The analysis of MS² and MS³ data can be used to identify Taxifolin-6-C-glucoside. researchgate.net
Chromatographic Methods for Purity Assessment and Quantification
Chromatographic techniques are essential for the isolation, purification, and quantification of this compound from natural sources.
High-Performance Liquid Chromatography (HPLC) is a widely used method for the separation and quantification of flavonoids. google.com When coupled with a Diode Array Detector (DAD), it allows for the simultaneous detection of compounds at multiple wavelengths, providing UV-Vis spectral data that can aid in identification. The development of HPLC methods is crucial for separating this compound from its isomers and other related compounds. google.com
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. academicjournals.org This hyphenated technique is particularly powerful for the analysis of complex mixtures, such as plant extracts, enabling the identification and quantification of specific compounds like this compound even at low concentrations. mdpi.comscribd.com
Column chromatography techniques, such as those using Sephadex LH-20, are often employed in the initial stages of isolation and purification of this compound from crude extracts. researchgate.net
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of taxifolin and its glycosides, including this compound. It is widely used for both qualitative and quantitative evaluation of this compound in various matrices, from plant extracts to biological fluids. hrpub.org
In the analysis of plant extracts, such as those from Larix olgensis var. koreana, HPLC is employed to determine the purity and content of taxifolin derivatives. For instance, a study reported a taxifolin content of 92.07% in a purified extract, as measured by HPLC. hrpub.orgdocsdrive.com The separation is typically achieved on a C18 reversed-phase column with a mobile phase consisting of a mixture of methanol (B129727) and water, often with the addition of an acid like formic acid to improve peak shape. hrpub.orgnih.gov Detection is commonly performed using a UV detector at a wavelength of around 290 nm, which is characteristic for flavanonols. google.commdpi.comresearchgate.net
The versatility of HPLC extends to preparative applications, where it is used to isolate pure compounds from complex mixtures. For example, preparative HPLC has been successfully used to separate diastereomeric mixtures of taxifolin-6-C-β-D-glucopyranosides. thieme-connect.com In one method, a Chiralpak IC column was used with a mobile phase of hexane (B92381) and isopropanol (B130326) to resolve the enantiomers of taxifolin itself, which is a precursor in the synthesis of this compound. google.com For the glycosidated products, achiral reverse-phase HPLC can separate this compound from its diastereomer, with distinct retention times for each compound.
A key aspect of HPLC analysis is method validation, which ensures the reliability of the results. This includes establishing linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). For taxifolin, calibration curves have been shown to be linear over specific concentration ranges, with high correlation coefficients (R² > 0.99). researchgate.netphcogres.com
Table 1: Examples of HPLC Methods for Taxifolin and Related Compounds
| Analyte(s) | Column | Mobile Phase | Detection | Application |
| Taxifolin and Taxifolin-3-O-rhamnoside | C18 (150 mm x 4.6 mm, 5µm) | Methanol:Water (90:10 v/v) | 254 nm | Quantification in Smilax china |
| Taxifolin enantiomers | Chiralcel® OJ-RH | Not specified | 288 nm | Pharmacokinetic studies |
| Taxifolin diastereomers | Biphenyl column | Gradient of 0.1% formic acid in water and 0.2% formic acid in methanol | 290 nm | Quantification of diastereomers |
| Taxifolin-3-glucoside and Hyperoside | Reversed-phase C18 (150 x 4.6 mm, 5 µm) | Methanol:Water (50:50, v/v) | 280 nm | Analysis of Agrimonia pilosa crude extract |
This table provides a summary of various HPLC methods and is not an exhaustive list.
Ultra-Performance Liquid Chromatography (UPLC) in Research
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, increased sensitivity, and faster analysis times. nih.gov This is primarily due to the use of columns with smaller particle sizes (typically sub-2 µm). nih.gov UPLC is increasingly being applied in the research of flavonoid glycosides, including this compound, for both identification and quantification. hrpub.orgnih.govnih.gov
UPLC systems are often coupled with mass spectrometry (MS), providing a powerful tool for the structural elucidation of compounds in complex mixtures. nih.gov For instance, UPLC-MS/MS has been used for the determination of flavonoid glycosides in various food products and plant extracts. nih.govresearchgate.net The enhanced separation efficiency of UPLC allows for the resolution of closely related flavonoid isomers that may not be separated by conventional HPLC. nih.gov
In pharmacokinetic studies of taxifolin, UPLC-MS/MS methods have been developed for its sensitive and rapid quantification in biological matrices like rat plasma. nih.gov These methods often involve a simple liquid-liquid extraction for sample preparation, followed by a fast isocratic elution on a C18 column. nih.gov The use of UPLC significantly reduces the retention time of taxifolin compared to HPLC methods, allowing for high-throughput analysis. nih.gov
The development of UPLC methods for flavonoid analysis often involves the optimization of mobile phase composition. Acidified mobile phases, for example containing 0.1% formic acid, are commonly used to improve peak shape and ionization efficiency in the mass spectrometer. nih.govresearchgate.net
Table 2: UPLC Method Parameters for Taxifolin Analysis
| Parameter | Details |
| Column | SB-C18 RRHD (150 mm × 2.1 mm, 1.8 µm) |
| Mobile Phase | Acetonitrile (B52724)–water (90:10, v/v) containing 5 mM ammonium (B1175870) acetate |
| Flow Rate | 0.4 mL/min |
| Run Time | 3.0 min |
| Detection | Electrospray ionization tandem mass spectrometry (ESI-MS/MS) |
| Application | Pharmacokinetic study of taxifolin in rat plasma |
This table summarizes a specific UPLC method for taxifolin analysis as reported in the literature. nih.gov
Chiral Chromatography for Stereoisomer Separation
Taxifolin possesses two chiral centers, which means it can exist as four different stereoisomers. mdpi.comresearchgate.net The separation of these stereoisomers is crucial as they can exhibit different biological activities. Chiral chromatography, particularly chiral HPLC, is the primary technique employed for this purpose. google.comresearchgate.netresearchgate.netuva.es
Polysaccharide-based chiral stationary phases (CSPs) are widely used for the enantioseparation of flavanones like taxifolin. researchgate.net Columns such as Chiralcel® and Chiralpak®, which are derivatives of cellulose (B213188) and amylose, have proven effective in resolving these stereoisomers. researchgate.netuva.es The separation is typically achieved in normal-phase mode using a mobile phase consisting of a mixture of an alkane (like hexane) and an alcohol (like isopropanol). google.comresearchgate.net
For instance, a chiral HPLC method was developed to separate the enantiomers of racemic taxifolin using a Chiralpak IC column with a mobile phase of isopropyl alcohol and hexane (20:80). google.com This separation is a critical step in the stereoselective synthesis of this compound, allowing for the glycosidation of a specific taxifolin enantiomer to yield the desired diastereomer of the final product. google.com
In addition to analytical scale separations, preparative chiral HPLC is utilized to isolate individual stereoisomers in larger quantities for further studies. google.com The conditions for preparative separation are often adapted from the analytical method, with adjustments to the flow rate and column dimensions. google.com
The separation of the diastereomeric mixture of (2R,3R)-taxifolin-6-C-β-D-glucopyranoside and its (2S,3S) counterpart (ulmoside A) has also been achieved using chiral HPLC. google.com In this case, a gradient elution with acetonitrile and water containing 0.1% formic acid was employed. google.com
Table 3: Chiral HPLC Conditions for Taxifolin Stereoisomer Separation
| Application | Column | Mobile Phase | Flow Rate | Detection |
| Separation of (+/-)-taxifolin (analytical) | Chiralpak IC (250 x 4.6 mm, 5µm) | Isopropyl alcohol:Hexane (20:80) | 1.0 mL/min | Not specified |
| Separation of (+/-)-taxifolin (preparative) | Chiralpak IC (250 x 10.0 mm, 5µm) | 20% Isopropyl alcohol in Hexane | 2.0 mL/min | 210 nm |
| Separation of diastereomeric taxifolin-glucopyranosides | Not specified | Acetonitrile and Water (gradient) with 0.1% formic acid | 1.0 mL/min | 290 nm |
This table presents examples of chiral HPLC conditions for separating taxifolin stereoisomers as described in the literature. google.com
Other Spectroscopic Methods (e.g., ECD Spectroscopy) for Stereochemical Assignment
While chromatographic methods are essential for separating stereoisomers, spectroscopic techniques are required to determine their absolute configuration. Electronic Circular Dichroism (ECD) spectroscopy is a powerful, non-destructive method used for the stereochemical assignment of chiral molecules like this compound. amazonaws.comacs.orgmdpi.com
ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, provides a fingerprint of the molecule's three-dimensional structure. acs.orgmdpi.com By comparing the experimental ECD spectrum of an unknown compound with that of a known standard or with calculated spectra, the absolute configuration of the stereocenters can be determined. amazonaws.commdpi.com
For flavonoid glycosides, the Cotton effects observed in the ECD spectrum are often similar to those of their corresponding aglycones. acs.org For example, the absolute configuration at the C-2 and C-3 positions of the taxifolin moiety in this compound can be deduced by comparing its ECD spectrum to that of a commercially available isomer of taxifolin, such as (+)-(2R,3R)-taxifolin. amazonaws.comresearchgate.net A positive Cotton effect around 330 nm and a negative Cotton effect around 295 nm in the ECD spectrum are characteristic of the (2R,3R) configuration in taxifolin. acgpubs.org
In several studies, ECD spectroscopy has been successfully used to elucidate the absolute configuration of newly isolated flavanone (B1672756) C-glucosides, including stereoisomers of this compound. acs.org For instance, a negative Cotton effect at around 290 nm is indicative of a (2S) configuration at the C-2 position of the flavanone skeleton. acs.orgresearchgate.net The combination of chiral chromatography for separation and ECD spectroscopy for stereochemical assignment provides a comprehensive approach to the characterization of complex chiral natural products like this compound. researchgate.net
Pharmacological and Biological Activities of Taxifolin 6 C Glucoside: Mechanistic Insights
Antioxidant and Oxidative Stress Mitigation by Taxifolin (B1681242)
Influence on Endogenous Antioxidant Systems by TaxifolinBeyond direct scavenging, Taxifolin can enhance the body's own antioxidant defenses by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.nih.govnih.govNrf2 is a transcription factor that regulates the expression of numerous antioxidant and detoxifying enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).nih.govnih.govresearchgate.netStudies have shown that Taxifolin treatment upregulates the mRNA and protein levels of Nrf2 and its downstream targets like HO-1.nih.govnih.govresearchwithrutgers.comBy activating the Nrf2/Antioxidant Response Element (ARE) pathway, Taxifolin strengthens cellular resistance to oxidative stress.nih.govnih.gov
Based on the available scientific literature, there is limited specific research data focusing solely on the detailed pharmacological and biological activities of Taxifolin 6-C-glucoside as requested in the provided outline. The majority of published studies concentrate on its aglycone form, Taxifolin (also known as dihydroquercetin).
Therefore, this article cannot be generated as the specific, detailed research findings for this compound concerning the modulation of cell cycle progression, inhibition of cancer cell lipogenesis, regulation of specific oncogenic pathways, disruption of microbial cellular functions, and synergistic effects with antimicrobials are not sufficiently available in the public domain to meet the requirements of the requested outline.
The compound this compound has been isolated and identified from natural sources such as Garcinia epunctata. nih.govnih.gov However, extensive mechanistic studies comparable to those performed on Taxifolin have not been widely published. Research on related flavonoid glycosides suggests that the sugar moiety can significantly influence the compound's bioavailability and, consequently, its biological activity, but specific data for this compound remains scarce. researchgate.netmdpi.com
For reference, extensive research exists for the aglycone, Taxifolin , covering the areas mentioned in the outline:
Anticancer and Antiproliferative Activities of Taxifolin: Studies have shown that Taxifolin can induce apoptosis and cause cell cycle arrest in various cancer cell lines, including osteosarcoma and pancreatic cancer. nih.govresearchgate.netspandidos-publications.com It has been demonstrated to inhibit cancer cell lipogenesis and may help in overcoming chemoresistance. nih.govdhq-bio.romdpi.com Furthermore, its mechanism of action often involves the regulation of key oncogenic signaling pathways, including PI3K/AKT, c-myc, and SKP-2. researchgate.netspandidos-publications.comnih.govnih.gov
Antimicrobial Efficacy of Taxifolin: Taxifolin has shown antibacterial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA), by disrupting cellular functions and inhibiting biofilm formation. nih.govdntb.gov.uabjbabs.orgresearchgate.net It has also demonstrated antifungal properties. researchgate.netresearchgate.net Additionally, studies have explored its synergistic effects when combined with conventional antibiotics like ceftazidime and levofloxacin, potentially enhancing their efficacy. researchgate.netnih.gov
Due to the strict instruction to focus solely on this compound, and the lack of specific data for this compound in the provided research areas, generating the requested article with scientific accuracy is not possible at this time.
Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral)
Anti-HIV-1 Activity
Research into the antiviral properties of flavonoids has identified taxifolin, the aglycone of this compound, as a compound with potential anti-HIV-1 activity. Studies have shown that taxifolin extracted from Cassia abbreviata exhibits strong anti-HIV-1 activity, with a reported IC50 of 49.04μM nih.gov. The mechanism of action is believed to involve the inhibition of critical viral enzymes. Specifically, taxifolin derived from Juglans mandshurica has been found to inhibit HIV-1 protease and reverse transcriptase (RT) nih.gov. Furthermore, compounds isolated from the crude alcohol extract of C. abbreviata root and bark, including taxifolin, have demonstrated the ability to block the entry of HIV-1 into cells nih.gov.
While direct studies on this compound are limited, research on related taxifolin glycosides from Ochna integerrima has shown anti-HIV-1 activities. Compounds such as 6-γ,γ-dimethylallyltaxifolin 7-O-β-D-glucoside and 6-(3-hydroxy-3-methylbutyl)taxifolin 7-O-β-D-glucoside displayed activity in a syncytium assay with EC50 values ranging from 14.0 to 102.4 μg/mL researchgate.net. This suggests that the taxifolin structure is a promising scaffold for developing anti-HIV agents.
| Compound Studied | Source/Context | Reported Activity | Reference |
| Taxifolin | Cassia abbreviata | Strong anti-HIV-1 activity (IC50: 49.04μM) | nih.gov |
| Taxifolin | Juglans mandshurica | Inhibition of HIV-1 protease and reverse transcriptase | nih.gov |
| Taxifolin Glycosides | Ochna integerrima | Anti-HIV-1 activity in syncytium assay (EC50: 14.0-102.4 μg/mL) | researchgate.net |
Hepatoprotective Potential
Mechanisms of Liver Injury Protection (e.g., against oxidative stress, viral infection, apoptosis)
The aglycone, taxifolin, has demonstrated significant hepatoprotective effects through multiple mechanisms, including combating oxidative stress, inhibiting viral infections, and modulating apoptosis. In cases of liver ischemia-reperfusion (I/R) injury, taxifolin administration has been shown to reduce levels of malondialdehyde (MDA), a marker of oxidative stress, and the pro-inflammatory cytokine interleukin-6 (IL-6) nih.govnih.gov. It strengthens the antioxidant defense system by increasing glutathione and catalase activity nih.gov.
Taxifolin also exhibits protective effects against virally induced liver damage. It has shown strong activity in liver protection assays against hepatitis C virus, where it was found to inhibit viral infection and virus-induced oxidative stress nih.gov.
The anti-apoptotic action of taxifolin is a key aspect of its hepatoprotective nature. Apoptosis plays a significant role in liver I/R injury nih.gov. Taxifolin helps to counteract this by regulating the expression of the Bcl-2 family of proteins. It decreases the expression of the pro-apoptotic protein Bax while increasing the levels of the anti-apoptotic protein Bcl-2 nih.govnih.govbjbms.org. This modulation of the Bax/Bcl-2 ratio helps to prevent programmed cell death in liver tissues exposed to injury nih.govbjbms.org. Studies on cyclophosphamide-induced hepatotoxicity also confirmed that taxifolin attenuates apoptosis by decreasing Bax and caspase-3 expression while increasing Bcl-2 bjbms.orgsemanticscholar.org.
| Mechanism | Effect of Taxifolin (Aglycone) | Key Markers Modulated | Reference |
| Antioxidant | Reduces oxidative stress in liver tissue. | ↓ Malondialdehyde (MDA), ↑ Superoxide Dismutase (SOD), ↑ Glutathione (GSH), ↑ Catalase (CAT) | nih.govbjbms.org |
| Anti-inflammatory | Decreases inflammatory response. | ↓ Interleukin-6 (IL-6), ↓ TNF-α, ↓ NF-κB | nih.govbjbms.org |
| Antiviral | Inhibits viral infection and related stress. | Inhibition of Hepatitis C Virus | nih.gov |
| Anti-apoptotic | Prevents programmed cell death of hepatocytes. | ↓ Bax, ↓ Caspase-3, ↑ Bcl-2 | nih.govbjbms.orgsemanticscholar.org |
Regulation of Hepatic Lipid Metabolism
Investigations using the human liver cell line HepG2 have shown that taxifolin can significantly regulate hepatic lipid metabolism. It inhibits the synthesis of cholesterol in a dose- and time-dependent manner nih.gov. This effect is attributed to its ability to suppress the activity of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway, by 47% nih.gov. In addition to cholesterol, taxifolin also significantly suppresses the synthesis of cellular triacylglycerol and phospholipids nih.gov. This broad inhibition of hepatic lipid synthesis indicates its potential to manage conditions related to excessive lipid accumulation in the liver.
Cardioprotective Investigations
Impact on Cholesterol and Lipoprotein Synthesis and Secretion
The regulatory effects of taxifolin on lipid metabolism extend to the synthesis and secretion of lipoproteins, which are crucial for cholesterol transport. In HepG2 cells, taxifolin treatment leads to a substantial reduction (averaging 61%) in the secretion of apolipoprotein B (apoB), the primary protein component of low-density lipoprotein (LDL) nih.gov. This effect appears to occur in the early stages of apoB degradation through a proteolytic pathway nih.gov. Conversely, the secretion of apolipoprotein A-I (apoA-I), the main protein in high-density lipoprotein (HDL), was found to increase by 36% with taxifolin treatment nih.gov. By decreasing the secretion of apoB-containing lipoproteins and increasing apoA-I secretion, taxifolin demonstrates a favorable modulation of lipoprotein profiles that is beneficial for cardiovascular health nih.gov.
| Parameter | Effect of Taxifolin (Aglycone) in HepG2 Cells | Reference |
| Cholesterol Synthesis | Inhibited by up to 86% | nih.gov |
| HMG-CoA Reductase Activity | Inhibited by 47% | nih.gov |
| Triacylglycerol & Phospholipid Synthesis | Significantly suppressed | nih.gov |
| Apolipoprotein B (apoB) Secretion | Reduced by 61% | nih.gov |
| Apolipoprotein A-I (apoA-I) Secretion | Increased by 36% | nih.gov |
Protective Effects against Ischemia-Reperfusion Injury (e.g., PI3K/Akt/mTOR Pathway)
Taxifolin has shown a notable cardioprotective effect against myocardial ischemia/reperfusion (I/R) injury. In rat heart models, taxifolin treatment significantly improved the recovery of ventricular function and hemodynamic parameters such as left ventricular developed pressure (LVDP) nih.gov. The protective mechanism involves the attenuation of oxidative stress, evidenced by decreased MDA levels and increased levels of the antioxidant enzymes superoxide dismutase (SOD) and glutathione peroxidase (GSH-PX) nih.gov.
A key mechanism of this cardioprotection is the modulation of the mitochondrial apoptosis pathway nih.gov. Taxifolin up-regulates the anti-apoptotic protein Bcl-2 while down-regulating the pro-apoptotic protein Bax and the release of cytochrome c nih.gov. This leads to the inhibition of apoptosis-executing proteins caspase-9 and caspase-3, thereby reducing myocardial apoptosis nih.gov. While direct evidence linking this compound to the PI3K/Akt/mTOR pathway in cardioprotection is not yet established, studies on other flavonoids have shown this pathway to be a critical mediator of cardioprotective effects against I/R injury. Furthermore, taxifolin has been shown to inhibit the mTOR/PI3K pathway in other cellular contexts, suggesting this may be a relevant mechanism to explore in future cardioprotective investigations nih.gov.
Neuroprotective Studies of Taxifolin
Attenuation of Neurotoxicity and Neuronal Apoptosis
Research has shown that taxifolin possesses neuroprotective properties by mitigating neuronal cell death and damage. In models of neurodegenerative diseases, taxifolin confers neuroprotection by reducing the production of reactive oxygen species (ROS), which in turn attenuates apoptosis (programmed cell death) nih.gov. Studies have demonstrated that taxifolin can inhibit key effectors in the apoptotic pathway, such as cleaved caspase-3, -7, and -9, thereby reducing apoptotic cell death in the brain nih.gov. In cultured cerebral cortical cells under hypoxic conditions, taxifolin improved cell survival; at a concentration of 30 µg/mL, it increased cell viability by 20% nih.gov.
Modulation of Neuroinflammatory Responses
Taxifolin has been shown to modulate neuroinflammatory processes, which are implicated in the progression of various neurodegenerative disorders. It can suppress the activation of microglia, the primary immune cells in the brain nih.gov. Mechanistically, taxifolin inhibits the activation of the NF-κB signaling pathway, a key regulator of inflammation nih.govfrontiersin.org. It also reduces the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in the brain frontiersin.orgmedwinpublishers.com. Furthermore, taxifolin has been observed to suppress inflammation by alleviating the accumulation of cells expressing Triggering Receptor Expressed on Myeloid cell 2 (TREM2), a receptor involved in microglial activation nih.govnih.gov.
Effects on Calcium Homeostasis in Cerebral Cells
Maintaining calcium homeostasis is critical for neuronal function, and its disruption can lead to excitotoxicity and cell death. Studies on GABAergic neurons under ischemic conditions revealed that taxifolin prevented cell death by inhibiting an irreversible increase in cytosolic calcium concentration researchgate.net. This stabilizing effect on intracellular calcium levels is a key aspect of its neuroprotective mechanism, preventing the downstream cytotoxic effects of calcium overload in neurons researchgate.netnih.gov.
Metabolic Disorder Research on Taxifolin
Glucose Metabolism Regulation (e.g., GLUT4 Translocation, Akt/AMPK Activation)
Taxifolin has demonstrated beneficial effects on glucose metabolism, a key area in metabolic disorder research. In L6 muscle cells (myotubes), taxifolin was found to activate key proteins in the insulin signaling pathway, namely Akt and AMP-activated protein kinase (AMPK) nih.gov. The activation of these pathways facilitates the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, leading to a dose-dependent increase in glucose uptake into the cells nih.gov. In vivo studies using hyperglycemic mice confirmed that taxifolin administration significantly improved fasting plasma glucose, insulin levels, and insulin resistance nih.gov. Other research has also indicated that taxifolin can ameliorate glucose metabolism and inhibit inflammatory responses through the PI3K/Akt signaling pathway nih.govresearchgate.net.
Table 1: Effects of Taxifolin on Glucose Metabolism Markers
| Model System | Key Pathway/Protein | Observed Effect | Reference |
|---|---|---|---|
| L6 Muscle Cells (Myotubes) | Akt and AMPK Activation | Increased activation of both kinases. | nih.gov |
| L6 Muscle Cells (Myotubes) | GLUT4 Translocation | Facilitated movement of GLUT4 to the cell membrane. | nih.gov |
| Hyperglycemic KK-Ay/Ta Mice | Fasting Plasma Glucose & Insulin | Significantly improved (reduced) levels. | nih.gov |
| Metabolic Syndrome Rat Model | PI3K/Akt Signaling Pathway | Improved glucose homeostasis. | researchgate.net |
Anti-Hyperuricemic Activities (e.g., Xanthine Oxidase Inhibition)
Hyperuricemia, or high levels of uric acid in the blood, is a precursor to gout. Xanthine oxidase (XO) is the key enzyme responsible for producing uric acid frontiersin.orgmdpi.com. Taxifolin has been identified as a potent inhibitor of this enzyme. In studies using cultured hepatocytes, taxifolin significantly suppressed the production of uric acid in a dose- and time-dependent manner nih.gov. In an animal model of hyperuricemia, oral administration of taxifolin effectively suppressed the increase in both plasma and liver uric acid levels by inhibiting hepatic xanthine oxidase activity nih.gov. This demonstrates that taxifolin's anti-hyperuricemic effect is, at least in part, due to the direct inhibition of uric acid production nih.gov.
Table 2: Anti-Hyperuricemic and XO-Inhibitory Effects of Taxifolin
| Model System | Parameter Measured | Result of Taxifolin Administration | Reference |
|---|---|---|---|
| Cultured AML12 Hepatocytes | Uric Acid Production | Significantly suppressed. | nih.gov |
| Hyperuricemic Mice | Plasma Uric Acid Levels | Increase was suppressed. | nih.gov |
| Hyperuricemic Mice | Liver Uric Acid Levels | Increase was suppressed. | nih.gov |
| Hyperuricemic Mice | Hepatic Xanthine Oxidase (XO) Activity | Suppressed. | nih.gov |
Prevention of Diabetic Complications (e.g., Diabetic Retinopathy)nih.gov
Current scientific literature does not provide specific research on the role of this compound in the prevention of diabetic complications, including diabetic retinopathy. Extensive research has been conducted on its aglycone form, taxifolin, which has shown potential in mitigating diabetic complications through its antioxidant and anti-inflammatory properties. nih.govmedwinpublishers.comnih.gov Studies on taxifolin have demonstrated its ability to protect against vision loss in diabetics by promoting blood flow and potentially preventing cataract formation. medwinpublishers.com In animal models of diabetic retinopathy, taxifolin has been shown to reduce oxidative stress and inhibit inflammatory pathways. medwinpublishers.comnih.govnih.gov However, these findings cannot be directly extrapolated to this compound without dedicated studies on this specific compound. Therefore, the therapeutic potential of this compound in the context of diabetic retinopathy remains an uninvestigated area of research.
Bone Metabolism and Osteogenesis Research
The balance between bone formation by osteoblasts and bone resorption by osteoclasts is crucial for maintaining bone homeostasis. Research into the effects of flavonoids on bone metabolism has identified potential therapeutic agents for bone-related disorders.
Stimulation of Osteoblastic Differentiationnih.gov
Research into the specific effects of this compound on osteoblastic differentiation is currently lacking in the scientific literature. However, studies on its aglycone, taxifolin, have shown promising results in promoting the differentiation of osteoblasts, the cells responsible for new bone formation.
In a study by Wang et al. (2017), taxifolin was found to enhance the osteogenic differentiation of human bone marrow mesenchymal stem cells (hBMSCs). The research indicated that taxifolin treatment increased the activity of alkaline phosphatase (ALP), a key early marker of osteoblast differentiation, and enhanced the formation of mineralized nodules. The study suggested that taxifolin exerts its pro-osteogenic effects partially through the antagonism of the NF-κB signaling pathway. nih.gov
Another study demonstrated that taxifolin can promote the differentiation of MC3T3-E1 cells, a pre-osteoblastic cell line. nih.gov These findings suggest that the taxifolin scaffold has a positive influence on bone formation, although further research is required to determine if this compound shares these properties.
Table 1: Effects of Taxifolin on Osteoblastic Differentiation Markers
| Marker | Effect of Taxifolin Treatment | Cell Type | Reference |
|---|---|---|---|
| Alkaline Phosphatase (ALP) Activity | Increased | Human Bone Marrow Mesenchymal Stem Cells (hBMSCs) | nih.gov |
| Mineralized Nodule Formation | Increased | Human Bone Marrow Mesenchymal Stem Cells (hBMSCs) | nih.gov |
| Osteogenic Differentiation | Promoted | MC3T3-E1 cells | nih.gov |
Inhibition of Osteoclastogenesisnih.gov
In contrast to the lack of specific data on osteoblastic differentiation, research has directly investigated the effects of this compound on osteoclastogenesis, the process of osteoclast formation, which is responsible for bone resorption.
A study by Son et al. (2022) isolated and identified two stereoisomers of this compound, namely (2R,3R)-taxifolin-6-C-β-d-glucopyranoside and (2S,3S)-taxifolin-6-C-β-d-glucopyranoside, from Ulmus macrocarpa Hance bark. The researchers evaluated the inhibitory activity of these compounds on osteoclast differentiation. Their findings revealed that both isomers of this compound exhibited inhibitory effects on the differentiation of osteoclasts.
The study elucidated that the mechanism of action involves the downregulation of NFATc1, a master transcription factor for osteoclastogenesis. By inhibiting the expression of NFATc1, this compound effectively suppresses the formation of mature osteoclasts. This was the first report of the inhibitory activities of these specific this compound isomers on RANKL-induced osteoclast differentiation in murine bone marrow-derived macrophages.
This research provides direct evidence for the role of this compound in modulating bone metabolism by inhibiting the cells responsible for bone breakdown.
Table 2: Research Findings on the Inhibition of Osteoclastogenesis by this compound
| Compound | Biological Activity | Mechanism of Action | Source |
|---|---|---|---|
| (2R,3R)-taxifolin-6-C-β-d-glucopyranoside | Inhibition of osteoclast differentiation | Downregulation of NFATc1 | Ulmus macrocarpa Hance bark |
| (2S,3S)-taxifolin-6-C-β-d-glucopyranoside | Inhibition of osteoclast differentiation | Downregulation of NFATc1 | Ulmus macrocarpa Hance bark |
Structure Activity Relationship Sar Studies of Taxifolin 6 C Glucoside and Analogues
Influence of Glycosylation Position and Type (C- vs. O-Glycosides) on Bioactivity
Flavonoid C-glycosides, such as Taxifolin (B1681242) 6-C-glucoside, are characterized by a C-C bond between the glucose and the taxifolin A-ring. This bond is significantly more stable and resistant to enzymatic and acidic hydrolysis compared to the C-O bond found in O-glycosides. nih.govresearchgate.net This enhanced stability means that C-glycosides are less likely to be broken down into their aglycone form during digestion and are often absorbed intact. nih.govresearchgate.net In contrast, O-glycosides are more readily hydrolyzed in the gastrointestinal tract. researchgate.net
While glycosylation generally improves the stability and water solubility of flavonoids, it can also influence their intrinsic bioactivity. nih.gov The addition of a bulky sugar group can sometimes reduce the antioxidant activity compared to the corresponding aglycone by creating steric hindrance, which may limit access to the active hydroxyl groups. researchgate.net However, the increased stability of C-glycosides can help maintain antioxidant activity throughout the digestive process. nih.govresearchgate.net Some studies comparing flavonoid O- and C-glycosides have found that C-glycosides may exhibit equal or higher antioxidant activity in certain assays. nih.gov C-glycosylation has been noted to enhance beneficial traits like antioxidant and anti-diabetic activities in some flavonoids. frontiersin.org
Table 1: Comparison of C-Glycoside vs. O-Glycoside Properties
| Property | C-Glycosides (e.g., Taxifolin 6-C-glucoside) | O-Glycosides |
|---|---|---|
| Bond Type | Carbon-Carbon (C-C) | Carbon-Oxygen (C-O) |
| Chemical Stability | High; resistant to hydrolysis nih.govresearchgate.net | Lower; susceptible to hydrolysis researchgate.net |
| Metabolism | Often absorbed intact or metabolized by gut microbiota | Often hydrolyzed to aglycone before absorption |
| Bioactivity | Activity may be slightly reduced compared to aglycone but is more stable. nih.gov Can show higher potential than O-glycosides for certain activities. frontiersin.org | Activity is often attributed to the released aglycone. O-glycosylation can reduce bioactivity in many cases. researchgate.net |
Role of Flavonoid Core Structure and Hydroxylation Patterns in Efficacy
The efficacy of this compound is fundamentally dependent on the inherent structural features of its taxifolin (dihydroquercetin) core. The arrangement of hydroxyl (-OH) groups on the A and B rings, and the specific features of the C-ring, are key determinants of its biological effects. dhq-bio.ronih.gov
Key structural features of the taxifolin core that contribute to its bioactivity include:
The Catechol Group: The presence of two adjacent hydroxyl groups at the 3' and 4' positions on the B-ring (a catechol moiety) is critical for high antioxidant activity. frontiersin.orgyalma.ru This structure is highly effective at donating electrons and hydrogen atoms to neutralize free radicals and is also crucial for metal chelation. frontiersin.orgtandfonline.com Studies on taxifolin analogues have confirmed that the 3',4'-dihydroxyl groups are essential for activities such as the inhibition of amyloid aggregation. yalma.runih.gov
Hydroxylation of the A-Ring: The hydroxyl groups at positions 5 and 7 on the A-ring, in conjunction with the carbonyl group at position 4 (4-keto group) on the C-ring, form another key site for free radical scavenging and metal ion chelation. nih.gov
The addition of the glucose moiety at the C-6 position in this compound does not alter these crucial hydroxylation patterns on the A and B rings, thus preserving the fundamental antioxidant and metal-chelating capabilities of the taxifolin core.
Table 2: Key Structural Features of the Taxifolin Core and Their Functional Roles
| Structural Feature | Position | Contribution to Bioactivity |
|---|---|---|
| Catechol Group | 3'-OH and 4'-OH on B-Ring | Potent antioxidant and free radical scavenging activity; metal chelation. yalma.runih.gov |
| Hydroxyl Groups | 5-OH and 7-OH on A-Ring | Contribute to antioxidant capacity and metal chelation, especially in conjunction with the 4-keto group. nih.gov |
| Hydroxyl Group | 3-OH on C-Ring | Enhances antioxidant activity. nih.gov |
| Keto Group | C4=O on C-Ring | Participates in electron delocalization and metal chelation. tandfonline.com |
| Saturated C-Ring Bond | C2-C3 Single Bond | Defines it as a flavanonol, affecting molecular conformation and antioxidant potential compared to flavonols. nih.gov |
Stereochemical Impact on Pharmacological Actions (e.g., (2R,3R) vs. (2S,3S) Stereoisomers)
The taxifolin molecule contains two chiral centers at the C2 and C3 positions of the C-ring. This gives rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). nih.govmdpi.com The (2R,3R) and (2S,3S) isomers have a trans configuration and are enantiomers of each other, while the (2R,3S) and (2S,3R) isomers have a cis configuration. nih.gov
The naturally occurring and most stable form of taxifolin is typically the (+)-(2R,3R) stereoisomer. nih.govnih.gov The stereochemistry of a molecule can have a profound impact on its pharmacological activity, as biological targets like enzymes and receptors are themselves chiral and may interact preferentially with one stereoisomer over another. nih.gov
Identification of Key Pharmacophores for Specific Biological Targets
A pharmacophore is an abstract representation of the molecular features necessary for a drug or ligand to recognize and interact with a specific biological target. Identifying the pharmacophores within this compound helps to understand its mechanism of action and potential therapeutic applications.
The key pharmacophoric features of the taxifolin aglycone are derived from its core structure and hydroxylation pattern:
Hydrogen Bond Donors: The multiple hydroxyl groups (at positions 3, 5, 7, 3', and 4') act as hydrogen bond donors. nih.gov
Hydrogen Bond Acceptors: The oxygen atoms in the hydroxyl groups and the C4-keto group can act as hydrogen bond acceptors.
Aromatic Rings: The two aromatic rings (A and B) can engage in hydrophobic and π-stacking interactions with receptor sites.
Metal Chelating Center: The combination of the 3',4'-catechol group and the 5-hydroxyl/4-keto system allows for the chelation of metal ions, which is a key feature for its antioxidant and enzyme-inhibiting activities. tandfonline.com
These features enable taxifolin to interact with a wide range of biological targets, including enzymes and signaling proteins. nih.govnih.gov For example, taxifolin has been shown to inhibit enzymes like α-amylase and α-glucosidase, which is relevant to glucose metabolism. nih.gov It also interacts with signaling pathways such as PI3K/Akt and NF-κB, contributing to its anti-inflammatory effects. nih.gov
The addition of the 6-C-glucoside moiety introduces a large, polar, and hydrophilic feature to the pharmacophore. This can significantly alter the molecule's interaction with biological targets by:
Introducing new hydrogen bonding opportunities via the hydroxyl groups on the glucose unit.
Potentially causing steric hindrance, preventing the flavonoid core from fitting into certain binding pockets.
Metabolism, Pharmacokinetics, and Bioavailability Research of Taxifolin 6 C Glucoside
In Vivo Metabolism and Metabolite Profiling
The metabolism of flavonoid C-glycosides is distinct from that of their O-glycoside counterparts. The carbon-carbon bond between the sugar moiety and the flavonoid backbone is notably resistant to enzymatic hydrolysis in the upper gastrointestinal tract. Consequently, the metabolic fate of Taxifolin (B1681242) 6-C-glucoside is heavily reliant on the enzymatic machinery of the gut microbiota in the lower intestine.
Identification of Phase I and Phase II Metabolites (e.g., Sulfates, Glucuronides, Methylated, Hydrogenated Derivatives)
Once Taxifolin 6-C-glucoside reaches the colon, gut microbial enzymes are capable of cleaving the C-C bond, releasing the aglycone, taxifolin. This liberated taxifolin then becomes a substrate for extensive Phase I and Phase II metabolic reactions.
Phase I metabolism of taxifolin can involve hydroxylation, while Phase II reactions are predominant, involving conjugation with endogenous molecules to increase water solubility and facilitate excretion. The primary Phase II metabolites of taxifolin identified in vivo include sulfated and glucuronidated derivatives. Methylated and hydrogenated derivatives have also been reported for flavonoids, suggesting they are possible metabolites for taxifolin as well.
In vitro studies using human and rat hepatocytes have shown that taxifolin is extensively metabolized, with sulfates being a major conversion product. sigmaaldrich.com This suggests that upon absorption, either as intact this compound to a small extent or more significantly as the aglycone taxifolin following gut microbial action, it would undergo hepatic metabolism to form these conjugates.
Studies on similar mono-glycosylic flavone (B191248) C-glycosides have demonstrated their metabolism by uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) in the liver. mdpi.comnih.gov Specifically, flavone C-glycosides with a dihydroxy group in the B-ring, a structural feature present in taxifolin, were found to be substrates for both glucuronidation and sulfation. mdpi.comnih.gov
| Metabolic Reaction | Resulting Metabolites | Enzymes Involved (Putative) |
| Deglycosylation (by gut microbiota) | Taxifolin (aglycone) | Bacterial C-deglycosylating enzymes |
| Sulfation | Taxifolin sulfates | Sulfotransferases (SULTs) |
| Glucuronidation | Taxifolin glucuronides | Uridine 5'-diphospho-glucuronosyltransferases (UGTs) |
| Methylation | Methylated taxifolin derivatives | Catechol-O-methyltransferase (COMT) |
| Hydrogenation | Hydrogenated taxifolin derivatives | Not specified |
Isomerization and Conjugation Pathways
The conjugation pathways for taxifolin, the aglycone of this compound, primarily involve the attachment of sulfate (B86663) or glucuronic acid moieties to its hydroxyl groups. The presence of multiple hydroxyl groups on the taxifolin structure allows for the formation of various positional isomers of its conjugated metabolites.
Absorption, Distribution, and Elimination Studies
The absorption of flavonoid C-glycosides is generally limited due to their hydrophilic nature and the stability of the C-C bond. It is likely that a significant portion of ingested this compound passes through the small intestine unabsorbed and reaches the colon.
The bioavailability of taxifolin itself is known to be low. nih.gov Any systemic exposure to this compound would likely be a combination of the small amount of the intact glycoside that may be absorbed and, more substantially, the absorption of the aglycone taxifolin and its degradation products after biotransformation by the gut microbiota.
Once absorbed, the distribution of taxifolin and its metabolites would occur via the circulatory system. Studies on other flavonoids suggest distribution to various tissues, with the liver being a primary site of metabolism. Elimination of the metabolites is expected to occur primarily through urine and feces.
Factors Affecting Bioavailability and Stability
The bioavailability of this compound is intricately linked to its chemical stability and the metabolic activity of the gut microbiome.
Chemical Stability Under Physiological Conditions
Flavonoid C-glycosides are generally more stable than their O-glycoside counterparts, particularly under acidic conditions found in the stomach. mdpi.com This stability allows them to reach the colon intact. However, the aglycone, taxifolin, has been shown to be unstable under alkaline conditions. researchgate.net This suggests that once the glucose moiety is cleaved in the gut, the resulting taxifolin may be susceptible to degradation in the slightly alkaline environment of the lower intestine, which could impact its subsequent absorption and bioactivity.
Role of Gut Biotransformation in Bioactivity
The biotransformation of this compound by the gut microbiota is a critical determinant of its biological activity. The cleavage of the C-C bond to release taxifolin is a key activation step, as the aglycone is generally considered more biologically active than its glycoside form.
Preclinical and Translational Research Perspectives of Taxifolin 6 C Glucoside
In Vitro Cellular Models for Efficacy and Mechanism Elucidation
In vitro cellular models are crucial for the initial screening and mechanistic understanding of novel therapeutic compounds like Taxifolin (B1681242) 6-C-glucoside. These models allow for the investigation of the compound's effects at a cellular and molecular level in a controlled environment.
Studies utilizing various cell lines have begun to shed light on the potential efficacy of Taxifolin 6-C-glucoside and its aglycone, taxifolin. For instance, in the context of cancer research, taxifolin has been shown to reduce cell viability in 4T1 breast cancer cell lines. researchgate.net The co-administration of taxifolin and the chemotherapy drug epirubicin (B1671505) demonstrated a synergistic effect in reducing cancer cell viability. researchgate.net In human breast cancer cell lines (MCF-7), a taxifolin-rich fraction of Cedrus deodara bark extract loaded into phytosomes exhibited cytotoxic effects. researchgate.net
Beyond cancer, the parent compound taxifolin has shown vasorelaxant effects in porcine coronary artery rings, suggesting a potential role in cardiovascular health. frontiersin.org This effect was found to be endothelium-dependent and mediated by nitric oxide (NO). frontiersin.org In HepG2 cells, a human liver cancer cell line often used to model liver function, taxifolin has been observed to inhibit cholesterol synthesis. nih.gov
The anti-inflammatory properties of taxifolin have been investigated in cell models such as human mast cells (HMC-1) and rat basophilic leukemia (RBL)-2H3 cells, where it inhibited the release of inflammatory mediators. nih.govfrontiersin.org Furthermore, in BV2 microglial cells, taxifolin demonstrated protective effects against neurotoxicity by reducing levels of reactive oxygen species (ROS) and pro-inflammatory cytokines. nih.govfrontiersin.org
The metabolism of flavonoid C-glucosides, including isoorientin (B1672268) (luteolin 6-C-glucoside), has been studied using Caco-2 cell monolayers, which serve as a model for the human intestinal barrier. mdpi.com These studies help in understanding the absorption and metabolic fate of these compounds.
Interactive Data Table: In Vitro Studies of Taxifolin and its Aglycone
| Cell Line | Model System | Key Findings |
|---|---|---|
| 4T1 | Mouse Breast Cancer | Reduced cell viability, synergistic effect with epirubicin. researchgate.net |
| MCF-7 | Human Breast Cancer | Cytotoxic effects of taxifolin-rich fraction in phytosomes. researchgate.net |
| Porcine Coronary Artery Rings | Cardiovascular Function | Endothelium-dependent vasorelaxation. frontiersin.org |
| HepG2 | Liver Function/Metabolism | Inhibition of cholesterol synthesis. nih.gov |
| HMC-1, RBL-2H3 | Inflammation/Allergy | Inhibition of inflammatory mediator release. nih.govfrontiersin.org |
| BV2 | Neuroinflammation/Neurotoxicity | Protection against neurotoxicity, reduction of ROS and pro-inflammatory cytokines. nih.govfrontiersin.org |
| Caco-2 | Intestinal Absorption/Metabolism | Model for studying metabolism of flavonoid C-glucosides. mdpi.com |
In Vivo Animal Models for Therapeutic Potential Assessment
Animal models are indispensable for evaluating the therapeutic potential and understanding the physiological effects of compounds like this compound in a whole-organism context. Various preclinical in vivo studies have highlighted the diverse pharmacological activities of its aglycone, taxifolin.
In oncology, the combination of taxifolin and epirubicin was shown to suppress tumor growth in a BALB/c mouse model with 4T1 breast cancer cells. researchgate.net This combination also led to an increase in active caspase-3/7 levels, indicating an induction of apoptosis in the tumor cells. researchgate.net
Regarding metabolic disorders, taxifolin has demonstrated anti-obesity effects in diet-induced obese mice, where it suppressed body weight gain and reduced liver and epididymal fat weights. mdpi.com In a mouse model of non-alcoholic steatohepatitis (NASH), taxifolin treatment prevented the development of hepatic steatosis, chronic inflammation, and liver fibrosis. mdpi.com Furthermore, in a rat model of depression induced by lipopolysaccharide (LPS), taxifolin exhibited neuroprotective effects and ameliorated depressive symptoms. nih.gov
The hepatoprotective effects of taxifolin have been observed in a mouse model of carbon tetrachloride (CCl4)-induced acute liver injury, where it reduced liver damage and oxidative stress. frontiersin.org In a mouse model of osteoporosis, taxifolin was found to prevent bone loss by suppressing osteoclastogenesis. nih.govresearchgate.net
Cardiovascular benefits have also been noted. Taxifolin has shown cardioprotective effects in preclinical models of atherosclerosis, myocardial ischemia, and diabetic cardiomyopathy. nih.gov For instance, it has been shown to reduce blood pressure and mitigate cardiac injury. mdpi.com
Interactive Data Table: In Vivo Studies of Taxifolin
| Animal Model | Disease/Condition Modelled | Key Findings |
|---|---|---|
| BALB/c Mice | Breast Cancer (4T1 allograft) | Suppressed tumor growth in combination with epirubicin. researchgate.net |
| C57BL6/J Mice | Diet-Induced Obesity | Suppressed body weight gain and fat accumulation. mdpi.com |
| Mc4r-deficient Mice | Non-alcoholic Steatohepatitis (NASH) | Prevented hepatic steatosis, inflammation, and fibrosis. mdpi.com |
| Sprague-Dawley Rats | Depression (LPS-induced) | Exhibited neuroprotective effects and ameliorated depressive symptoms. nih.gov |
| Mice | Acute Liver Injury (CCl4-induced) | Reduced liver damage and oxidative stress. frontiersin.org |
| Mice | Osteoporosis | Prevented bone loss by suppressing osteoclastogenesis. nih.govresearchgate.net |
| Various Preclinical Models | Cardiovascular Diseases | Demonstrated cardioprotective effects in atherosclerosis, myocardial ischemia, and diabetic cardiomyopathy. nih.gov |
Safety and Toxicity Profiles in Preclinical Settings
Preclinical safety and toxicity studies are fundamental to establishing the risk profile of a new compound before it can be considered for human trials. For taxifolin, the aglycone of this compound, preclinical data suggests a favorable safety profile.
Animal studies have indicated that taxifolin is nontoxic even at high doses. mdpi.com In one study, dietary administration of taxifolin to rats for 226 days did not affect their body weight. mdpi.com Acute and repeated dose oral toxicity experiments in rats, following OECD guidelines, have been conducted. explorationpub.com For instance, a 28-day subacute oral toxicity study in rats showed no mortality or abnormal weight changes at the tested doses. explorationpub.com
Furthermore, studies have shown that single administrations of taxifolin at high doses, as well as repeated administrations, did not produce DNA damage in the bone marrow, blood cells, liver, or rectum of mice. mdpi.com No significant chromosome aberrations were found in the bone marrow cells of these mice. mdpi.com A computational docking study also predicted low toxicity for taxifolin, assessing parameters such as mutagenic, tumorigenic, irritant, and reproductive effects. mdpi.com
In a retrospective longitudinal study involving human participants, long-term oral intake of 300 mg/day of taxifolin for an average of over 170 days was associated with weight loss, and no adverse events were observed. mdpi.com While this is a clinical observation, it complements the preclinical safety data.
It is important to note that while these studies on taxifolin are promising, specific and comprehensive toxicity studies on this compound itself would be necessary to fully characterize its safety profile.
Challenges and Opportunities in Translational Research for Clinical Applications
Addressing Bioavailability and Stability Limitations
A significant hurdle in the clinical translation of many flavonoids, including taxifolin, is their poor bioavailability and stability. nih.govxjtu.edu.cn Taxifolin has been reported to have low bioavailability, which can limit its therapeutic efficacy. nih.gov This is often due to poor solubility, low permeability across the intestinal wall, and rapid metabolism. nih.gov
In vitro studies have shown that taxifolin can be unstable, particularly under alkaline conditions. nih.gov This instability can lead to degradation of the compound before it can be absorbed and exert its therapeutic effects. To overcome these limitations, various formulation strategies are being explored. These include the development of drug delivery systems such as phytosomes, niosomes, liposomes, and solid dispersions with polymers like cyclodextrins and polyvinylpyrrolidone. researchgate.netresearchgate.net For instance, spray drying has been investigated as a technique to produce an amorphous form of taxifolin with improved water solubility. researchgate.netmdpi.com Such advancements in formulation can enhance the stability and bioavailability of taxifolin, thereby increasing its potential for clinical application. xjtu.edu.cn
Potential for Combination Therapies
The pleiotropic nature of taxifolin, acting on multiple cellular pathways, makes it a promising candidate for combination therapies. nih.gov Combining taxifolin with existing drugs could enhance therapeutic efficacy, reduce the required dosage of conventional drugs, and potentially overcome drug resistance.
A notable example from preclinical research is the combination of taxifolin with the chemotherapeutic agent epirubicin for the treatment of breast cancer. researchgate.net In vitro and in vivo studies demonstrated that this combination had a synergistic effect, leading to reduced cancer cell viability and suppressed tumor growth more effectively than either agent alone. researchgate.net
The anti-inflammatory and antioxidant properties of taxifolin could also be leveraged in combination with therapies for a wide range of chronic diseases where inflammation and oxidative stress play a key role, such as cardiovascular diseases and neurodegenerative disorders. nih.govdhq-bio.ro For example, its potential to modulate pathways like PI3K/AKT and JAK2/STAT3 could complement the action of other drugs targeting these pathways. nih.gov Further research into rational drug combinations is a significant opportunity to unlock the full therapeutic potential of taxifolin and its glycosides in a clinical setting.
Future Research Directions and Emerging Applications of Taxifolin 6 C Glucoside
Elucidation of Novel Molecular Targets and Signaling Pathways
Future research on Taxifolin (B1681242) 6-C-glucoside will be heavily directed towards identifying its unique molecular targets and the signaling pathways it modulates. While much is known about its aglycone, taxifolin, the addition of a 6-C-glucoside moiety could significantly alter its biological activity.
Taxifolin has been shown to interact with multiple targets, providing a roadmap for investigating its glycoside. For instance, taxifolin exhibits anti-proliferative effects by inhibiting fatty acid synthase in cancer cells and can suppress the mechanisms that lead to chemoresistance. wikipedia.org It also acts as a potential chemopreventive agent by regulating genes through an antioxidant response element (ARE)-dependent mechanism. wikipedia.org Furthermore, studies have identified its role as an agonist of the adiponectin receptor 2 (AdipoR2) and an inhibitor of enzymes like COX-2, which is involved in inflammation. wikipedia.orgremedypublications.com
Upcoming studies on Taxifolin 6-C-glucoside will need to elucidate whether it acts on these same targets or possesses novel ones. Key research questions will include how the glucoside group affects the molecule's ability to bind to these targets and whether it is metabolized to taxifolin to exert its effects, or if the glycoside itself is the primary bioactive compound. targetmol.com Understanding these mechanisms is crucial for defining the therapeutic potential of this compound in diseases like cancer, inflammatory conditions, and metabolic disorders.
Development of Advanced Delivery Systems to Enhance Bioavailability
A significant hurdle for many flavonoids, including taxifolin, is their poor stability and low bioavailability, which limits their clinical application. nih.gov Taxifolin is known to be unstable under alkaline conditions and its absorption can be limited. nih.govnih.gov Consequently, a major area of future research is the development of advanced delivery systems.
For taxifolin, various strategies have been explored to improve its solubility and absorption, including:
Self-microemulsifying drug delivery systems (SMEDDS) researchgate.net
Lipid-based formulations , such as selenized liposomes, which can enhance oral delivery. nih.gov
Nanoparticle systems , including lipid nanoparticles (SLNs and NLCs) and nano-emulsions. researchgate.netnih.gov
While this compound is inherently more water-soluble than its aglycone, its bioavailability may still be constrained by factors like membrane permeability and enzymatic degradation in the gut. nih.gov Future research will focus on designing delivery systems specifically tailored to the physicochemical properties of the glucoside. These could include nano-encapsulation or the use of permeation enhancers to improve its transport across the intestinal barrier, ensuring that therapeutic concentrations can be achieved and maintained in the body. phcogrev.comubi.pt
Exploration of Synergistic Effects with Other Phytochemicals or Therapeutics
The combination of bioactive compounds can often lead to synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual effects. This is a promising avenue of research for this compound.
Studies on taxifolin have already demonstrated its potential for interaction. For example, its combination with α-tocopherol (Vitamin E) in oil-in-water emulsions was investigated, though it showed antagonistic effects in that specific system. researchgate.net However, the principle of combining antioxidants to enhance efficacy is well-established. nih.govnih.gov The potential for synergy exists when compounds act on different targets or through complementary mechanisms, such as when one antioxidant regenerates another.
Future investigations will explore the synergistic potential of this compound with other phytochemicals (like other flavonoids or carotenoids) and conventional therapeutic drugs. nih.gov Research will aim to identify combinations that could enhance anti-inflammatory, anti-cancer, or cardioprotective effects, potentially allowing for lower doses of each compound and reducing the risk of side effects. nih.gov
Applications in Functional Foods and Nutraceuticals (Research Focus)
Taxifolin is a flavonoid of high commercial interest for its application in functional foods and nutraceuticals, owing to its potent antioxidant properties and broad health benefits. nih.gov Research has demonstrated that taxifolin-rich foods can improve cognitive function and reduce mental fatigue in healthy adults. rsc.org It has also shown potential in managing metabolic disorders, with studies suggesting it could help in weight management and the prevention of obesity-related conditions. news-medical.netmdpi.com
Given that this compound is a naturally occurring form of taxifolin found in plants, it is a prime candidate for inclusion in functional foods and dietary supplements. nih.gov Future research will focus on:
Assessing the stability and release of this compound in various food matrices.
Conducting clinical trials to validate the health benefits observed with taxifolin, such as cardiovascular protection, blood sugar regulation, and neuroprotective effects. etprotein.comnih.gov
Exploring its use as a natural preservative or functional ingredient to enhance the nutritional profile and shelf-life of food products. lifescienceglobal.com
Role in Precision Medicine and Personalized Nutrition Research
Precision medicine and personalized nutrition are emerging fields that aim to tailor health strategies to an individual's unique genetic, environmental, and lifestyle factors. While specific research linking this compound to this area is still in its infancy, it represents a significant future direction.
The response to phytochemicals can vary considerably among individuals due to differences in gut microbiota, which play a crucial role in metabolizing flavonoids, and genetic variations in metabolic enzymes. Future research in this domain will likely involve:
Investigating how an individual's gut microbiome composition affects the metabolism and bioavailability of this compound.
Identifying genetic biomarkers that can predict an individual's response to supplementation with this compound.
Stratifying populations into subgroups that are most likely to benefit from this compound, allowing for targeted nutritional recommendations for preventing chronic diseases.
Advanced Computational and In Silico Modeling for Drug Discovery
Computational, or in silico, methods are indispensable tools in modern drug discovery and development, helping to predict the properties and activities of molecules, thereby saving time and resources. researchgate.netdntb.gov.ua
For taxifolin, in silico studies have been used to predict its chemical stability and identify regions of the molecule susceptible to degradation. nih.govnih.gov These models have also been instrumental in identifying taxifolin as a potential inhibitor of viral proteins, such as those from the Ebola virus. remedypublications.com
This approach will be critical for accelerating research on this compound. Future in silico modeling will be employed to:
Predict the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Perform molecular docking studies to screen for potential new biological targets.
Design and evaluate modifications to the molecule to enhance its therapeutic properties or improve its stability and bioavailability.
Model its interactions within complex biological systems to better understand its mechanism of action.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying Taxifolin 6-C-glucoside in plant extracts?
- Methodology : High-performance liquid chromatography (HPLC) coupled with UV detection or tandem mass spectrometry (HPLC-UV/ESI-MS) is widely used for identification and quantification. For example, H. perforatum transgenic roots were analyzed using HPLC-UV to distinguish this compound from its isomers, such as quercetin 6-C-glucoside . Structural confirmation often requires nuclear magnetic resonance (NMR), particularly COSY and INAPT experiments, as demonstrated in the isolation of this compound from Garcinia epunctata .
Q. How can researchers isolate this compound from natural sources with minimal co-elution of structurally similar compounds?
- Methodology : Sequential solvent extraction (e.g., ethanol/water mixtures) followed by column chromatography using silica gel or Sephadex LH-20 is effective. For instance, Genista tridentata extracts were fractionated using reversed-phase chromatography to separate this compound from myricetin and isorhamnetin derivatives, leveraging differences in hydrophobicity .
Q. What are the challenges in distinguishing this compound isomers (e.g., 3′-O-glucoside vs. 6-C-glucoside)?
- Methodology : Isomeric differentiation requires advanced NMR techniques, such as heteronuclear single-quantum coherence (HSQC) and nuclear Overhauser effect (NOE) experiments. A study on G. tridentata highlighted unresolved glucose moiety positions in taxifolin glucosides despite using HPLC-UV, underscoring the necessity of NMR for unambiguous assignment .
Advanced Research Questions
Q. How can metabolic engineering optimize the heterologous biosynthesis of this compound in microbial systems?
- Methodology : Genome-scale metabolic modeling (GSM) and flux balance analysis (FBA) are critical. For example, Yarrowia lipolytica was engineered to enhance Taxifolin production by overexpressing flavonoid pathway genes (e.g., chalcone synthase, flavanone 3-hydroxylase) and optimizing carbon flux via Pareto frontier analysis . Key intermediates like eriodictyol and dihydrokaempferol were monitored using LC-MS to validate pathway efficiency .
Q. What experimental models are suitable for studying the neuropharmacological effects of this compound?
- Methodology : Double-blind, placebo-controlled crossover trials in humans, combined with transcriptome analysis, are effective. A 2023 study demonstrated that Taxifolin intake reduced mental fatigue and upregulated granulocyte-related genes (e.g., lysosome/phagosome pathways) in whole blood, measured via RNA sequencing and serial arithmetic tests . In vitro neuronal models (e.g., SH-SY5Y cells) can further elucidate mechanisms like oxidative stress modulation .
Q. How do researchers reconcile contradictory data on this compound accumulation in plant cultures?
- Methodology : Controlled environmental variables (e.g., solid vs. liquid growth media) must be standardized. For instance, H. perforatum solid-grown hairy roots showed lower this compound levels than liquid cultures, likely due to nutrient diffusion limitations. Replicating studies with strict media and light/dark cycle controls is essential .
Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent antimicrobial effects?
- Methodology : One-way ANOVA or Kruskal-Wallis tests are used to compare inhibition zones across concentrations. A 2022 study on vancomycin-resistant Staphylococcus aureus (VRSA) applied GraphPad Prism 8 to validate Taxifolin’s superior efficacy at higher doses (p < 0.05) . Dose-response curves and IC50 calculations further quantify potency .
Q. How can in silico methods predict this compound’s molecular targets in cancer pathways?
- Methodology : Network pharmacology and weighted gene co-expression network analysis (WGCNA) identify hub genes. A 2024 study linked Taxifolin to apoptosis induction in pancreatic cancer via HIF-1 signaling, validated by siRNA knockdown and Western blotting . Molecular docking (e.g., AutoDock Vina) can simulate interactions with HIF-1α or apoptosis regulators like Bcl-2 .
Methodological Considerations
- Data Reproducibility : Cross-validate findings using multiple detection methods (e.g., HPLC-UV and LC-MS) to address variability in flavonoid quantification .
- Ethical and Technical Standards : Adhere to guidelines for data security and representativeness, particularly in human trials, as outlined in international pharmacological frameworks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
